(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Overview
Description
“(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is a chemical compound with the molecular formula C12H13N . It is used in the asymmetric synthesis of α-cyanocarboxylates and in the synthesis of chiral imadazolin-2-ylidene ligands used in organometallic catalysis . It is also employed in the preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids .
Synthesis Analysis
The synthesis of “this compound” has been studied extensively. For instance, an R-selective ω-amine transaminase from Aspergillus terreus (At ATA) has been used to convert 1-acetylnaphthalene to ®-(+)-1(1-naphthyl)-ethylamine (®-NEA) with 85.2% yield and a strict R-stereoselectivity . The method of regional random mutation combined with combinatorial mutation was used to improve the resistance of At ATA in organic solvents .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The molecular orientation, spatial distribution, and thermal behavior of “this compound” adsorbed on Pt have been studied by NEXAFS, XPS, STM, and temperature programmed reaction . Raising the temperature beyond 320 K leads either to irreversible dimerization with hydrogen elimination or to dissociation of the ethylamine moiety, depending on whether coadsorbed H is present .Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Electron Transport Properties : Naphthylamine-based compounds have been found to possess significant electron transporting abilities. Studies have demonstrated their use in organic light-emitting diodes, highlighting their potential in electronic applications (Tse, Kwok, & So, 2006).
Conformational Stability and Stereochemistry : The stereodynamics and conformational stability of atropisomeric naphthylamine derivatives are of interest, particularly in the context of their high conformational stability, which is crucial for certain chemical separations and syntheses (Wolf, Pranatharthiharan, & Ramagosa, 2002).
Synthesis of Functionalized Naphthylamines : Naphthylamines, especially N-methylated ones, play a vital role in chemical and biological processes. Their synthesis through Cu(I)-catalyzed benzannulation highlights their relevance in developing new compounds with unique photophysical properties, such as tunable fluorescence (Su et al., 2019).
Enantioselective Catalysis : Naphthylamine derivatives have been utilized in enantioselective catalysis, demonstrating their importance in producing optically active compounds. This application is significant in synthesizing pharmaceuticals and other chiral substances (Szatmári, Sillanpää, & Fülöp, 2008).
Adsorption Studies for Surface Science : Understanding the adsorption of naphthylamine on metal surfaces like platinum and palladium has implications in surface science and catalysis. These studies provide insights into the mechanisms of chiral modification in catalysis, which are crucial for developing asymmetric synthesis processes (Burkholder et al., 2011).
Imaging in Neuroscience : Modified naphthylamine compounds have been used in positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating their potential in neuroimaging and diagnostic applications (Shoghi-Jadid et al., 2002).
Optical Resolution and Chiral Recognition : Naphthylamine derivatives have been used in optical resolution processes, emphasizing their role in enantiomer separation, which is vital in pharmaceutical synthesis and chiral analysis (Bereczki et al., 2009).
Antibacterial Properties : Certain naphthylamine derivatives have been studied for their antibacterial activity and potential as modulators in combination with other antibiotics, indicating their relevance in medicinal chemistry and drug development (Figueredo et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be employed in the preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids by 1h nmr .
Mode of Action
It’s known to be used in the preparation of a chiral thiourea solvating agent, which suggests it may interact with its targets through the formation of chiral complexes .
Biochemical Pathways
Its use in enantiodiscrimination suggests it may influence the stereochemistry of biochemical reactions .
Result of Action
Its use in the preparation of a chiral thiourea solvating agent suggests it may influence the stereochemistry of biochemical reactions .
Action Environment
One study suggests that it possesses superior stability, even in harsh conditions such as high temperature, acidic or alkali environment, and different kinds of organic solvents .
Properties
IUPAC Name |
(1S)-N-methyl-1-naphthalen-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYETYHLXPGYQPZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583767 | |
Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20218-55-7 | |
Record name | (αS)-N,α-Dimethyl-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20218-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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